

# Toxicological profile and safety data for phenyl benzoate

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## Compound of Interest

Compound Name: Phenyl benzoate

Cat. No.: B166620

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## A Comprehensive Toxicological Profile of Phenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

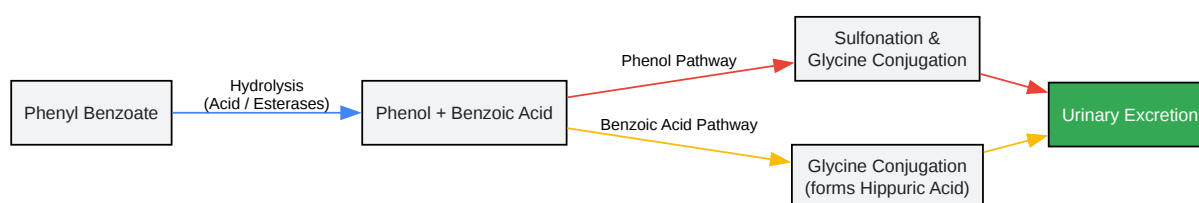
**Phenyl benzoate** (CAS No. 93-99-2) is a benzoate ester formed from the condensation of phenol and benzoic acid.[1][2] It presents as a white crystalline powder with a chemical formula of  $C_{13}H_{10}O_2$ . [2][3] While it has been used as a preservative in cosmetic products, its use as a fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[1][4] This technical guide provides an in-depth summary of the available toxicological data for **phenyl benzoate**, focusing on its safety profile, metabolic fate, and mechanisms of toxicity. The information is intended to support researchers and professionals in drug development and chemical safety assessment.

## Toxicokinetics and Metabolism

Upon oral ingestion, **phenyl benzoate** is expected to be rapidly absorbed and subsequently hydrolyzed. This breakdown occurs either under the acidic conditions of the stomach or through the action of esterase enzymes present throughout the body.[5] The primary metabolites are benzoic acid and phenol, both of which have well-documented toxicokinetic profiles.[5]

- Benzoic Acid: This metabolite is conjugated with glycine to form hippuric acid, which is then excreted in the urine.[5]
- Phenol: Phenol is metabolized via sulfonation and glycine conjugation before being excreted in the urine.[5]

The systemic toxicity of **phenyl benzoate** is largely driven by the formation of these metabolites, particularly phenol.[5]



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Caption: Metabolic pathway of **phenyl benzoate** via hydrolysis.

## Toxicological Data Summary

The toxicological profile of **phenyl benzoate** has not been exhaustively investigated for all endpoints. Much of the assessment relies on data from its metabolites and structurally similar compounds.[5]

## Acute Toxicity

**Phenyl benzoate** exhibits moderate acute toxicity if swallowed.[5] Data on dermal and inhalation routes are limited, but toxicity is not expected to be high based on the properties of its metabolites.[5]

Table 1: Acute Toxicity of **Phenyl Benzoate**

Route	Species	Endpoint	Value	Reference(s)
Oral	Mouse	LD50	1225 mg/kg bw	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Dermal	-	-	No data available	<a href="#">[5]</a>

| Inhalation | - | - | No data available [\[5\]](#) |

## Local Effects: Irritation and Sensitization

**Phenyl benzoate** is classified as a skin irritant and may cause eye irritation.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Its most significant local effect is skin sensitization.

- Skin Irritation: Causes skin irritation.[\[6\]](#)[\[12\]](#) This is supported by multiple safety data sheets and hazard classifications.[\[7\]](#)[\[11\]](#)
- Eye Irritation: May cause eye irritation upon contact.[\[3\]](#)[\[10\]](#)
- Skin Sensitization: **Phenyl benzoate** is a well-documented weak to moderate skin sensitizer. [\[5\]](#) It has produced positive results in multiple mouse Local Lymph Node Assays (LLNA).[\[5\]](#) Due to its known sensitizing potential, it is recommended as a weak sensitizer reference standard for the OECD Test Guideline 429 (LLNA).[\[5\]](#)

Table 2: **Phenyl Benzoate** Skin Sensitization Data from Local Lymph Node Assays (LLNA)

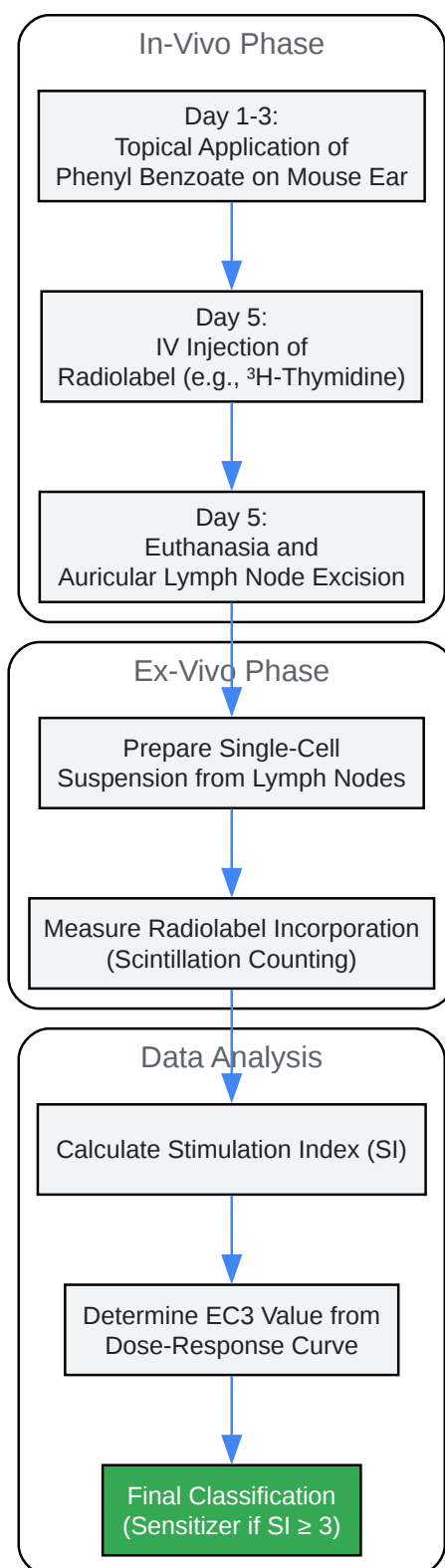
Study Vehicle	Concentration s Tested (w/v)	Stimulation Indexes (SI)	EC3 Value* (%)	Reference(s)
Acetone/Olive Oil (4:1)	1%, 2.5%, 5%, 10%, 25%	2.0, 6.4, 9.3, 8.7, 11.1	1.2	<a href="#">[5]</a>
Acetone/Olive Oil (4:1)	5%, 10%, 25%	2.3, 2.1, 3.5	20.0	<a href="#">[5]</a>

EC3 Value: The estimated concentration required to produce a three-fold increase in lymphocyte proliferation compared to controls.

## Experimental Protocol: Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance. The assay quantifies lymphocyte proliferation in the auricular lymph nodes draining the site of chemical application (the mouse ear).

- **Dosing:** The test substance is applied topically to the dorsal surface of the mouse's ears daily for three consecutive days.
- **Proliferation Measurement:** Approximately 48 hours after the final application, a solution of  $^3\text{H}$ -methyl thymidine or an alternative label is injected intravenously. This label is incorporated into the DNA of dividing lymphocytes.
- **Sample Collection:** Five hours after the label injection, the mice are euthanized, and the auricular lymph nodes are excised.
- **Cell Preparation:** A single-cell suspension of lymph node cells is prepared.
- **Quantification:** The amount of incorporated label is measured (e.g., by scintillation counting), which is indicative of the level of cell proliferation.
- **Data Analysis:** A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then interpolated from the dose-response curve.<sup>[5]</sup>



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Caption: Standard experimental workflow for the LLNA (OECD TG 429).

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

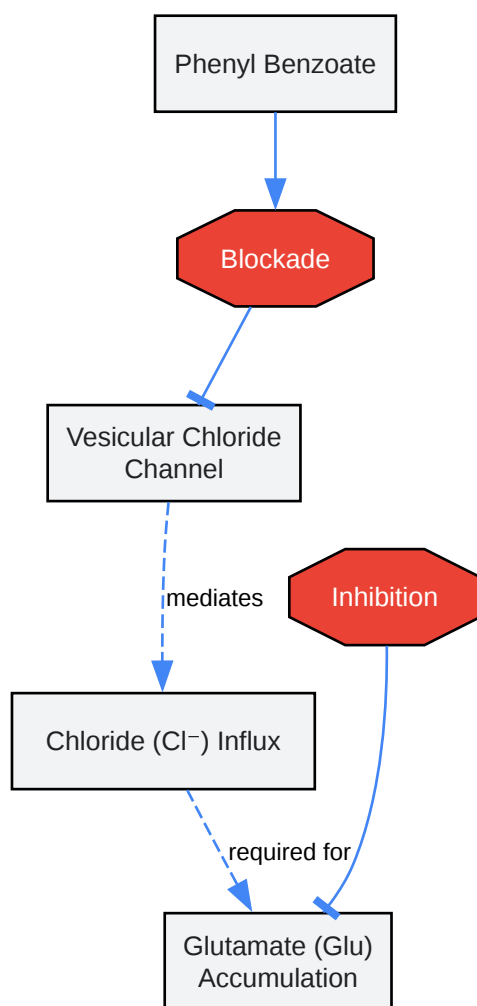
Direct experimental data for **phenyl benzoate** in these critical endpoints is largely unavailable. The current assessments are based on a weight-of-evidence approach using data from its metabolites and structural analogs.

- **Genotoxicity:** No direct mutagenicity data is available for **phenyl benzoate**.<sup>[5]</sup> However, its metabolites, benzoic acid and phenol, along with structurally similar compounds like benzyl benzoate, are not considered mutagenic.<sup>[5]</sup> While some QSAR models predicted positive results, these were deemed unreliable as the chemical structure was outside the models' applicability domain.<sup>[5]</sup>
- **Carcinogenicity:** No carcinogenicity studies have been conducted on **phenyl benzoate**.<sup>[5]</sup> It is not expected to be carcinogenic, based on the lack of carcinogenic activity observed for its metabolites and related benzoate esters.<sup>[5]</sup> The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.<sup>[6][7]</sup>
- **Reproductive and Developmental Toxicity:** Data for **phenyl benzoate** is not available.<sup>[5]</sup> Based on information from its metabolites and analogues, it is not expected to cause reproductive or developmental toxicity.<sup>[5]</sup> It is noted that phenol has shown developmental effects, but these were considered secondary to maternal toxicity.<sup>[5]</sup>

## Mechanism of Action and Signaling Pathways

Beyond the toxicity induced by its metabolites, **phenyl benzoate** has been identified as a chloride transport blocker. It inhibits the accumulation of chloride-dependent glutamate into vesicles.<sup>[1]</sup> This mechanism could be relevant to potential neurotoxic effects, although such effects have not been characterized.

Additionally, some derivatives of **phenyl benzoate** have been investigated for anticancer properties, with one compound found to induce significant cell accumulation in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis.<sup>[13]</sup>



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Caption: Proposed mechanism of **phenyl benzoate** as a chloride channel blocker.

## Summary and Hazard Classification

**Phenyl benzoate** has a well-defined acute oral toxicity and is a known skin irritant and sensitizer. For other endpoints, data is limited, and assessments rely on read-across from metabolites and analogues.

Table 3: Summary of Toxicological Profile for **Phenyl Benzoate**

Toxicological Endpoint	Result/Finding	GHS Classification
Acute Oral Toxicity	<b>LD50 = 1225 mg/kg (Mouse)</b>	<b>Harmful if swallowed (Category 4)[7][8][11]</b>
Acute Dermal Toxicity	No data; not expected to be acutely toxic	Not Classified
Acute Inhalation Toxicity	No data; not expected to be acutely toxic	Not Classified
Skin Corrosion/Irritation	Irritating to skin	Skin Irritation (Category 2)[7][11][12]
Eye Damage/Irritation	May cause irritation	Not formally classified, but considered an irritant[10]
Skin Sensitization	Weak to moderate sensitizer (positive in LLNA)	May cause an allergic skin reaction (Category 1)[4][12]
Genotoxicity	No data; not expected to be mutagenic	Not Classified
Carcinogenicity	No data; not expected to be carcinogenic	Not Classified
Reproductive Toxicity	No data; not expected to be a reproductive toxicant	Not Classified

| Specific Target Organ Toxicity | No data available | Not Classified |

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